(R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol chemical structure and properties
(R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol chemical structure and properties
Structure, Synthesis, and Applications in Asymmetric Catalysis & Chiral Sensing
Executive Summary
(R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol (CAS: 1854074-51-3) is a high-performance axially chiral ligand and fluorescent sensor derived from the privileged 1,1'-bi-2-naphthol (BINOL) backbone. Distinguished by the strategic placement of bulky, electron-rich pyrenyl groups at the 3,3'-positions, this molecule serves two critical functions in advanced organic chemistry:
-
Asymmetric Catalysis: It functions as a chiral scaffold for Lewis acid catalysts (e.g., Ti, Al, Zn), where the pyrenyl wings create a deep, sterically confined chiral pocket that enforces high enantioselectivity in transformations such as alkylations and Diels-Alder reactions.
-
Chiral Recognition: It acts as an enantioselective fluorescent sensor.[1][2][3] The pyrene moieties serve as sensitive fluorophores that modulate their emission (monomer vs. excimer) upon binding chiral amines or amino alcohols, enabling the rapid determination of enantiomeric excess (ee) without chromatography.
Molecular Architecture & Physicochemical Properties[4]
Structural Analysis
The core of the molecule is the
-
Steric Bulk: The 1-pyrenyl groups are significantly larger than phenyl or naphthyl substituents. This extends the "chiral wall," creating a narrow, defined groove that restricts substrate approach to a single trajectory.
-
Electronic Environment: Pyrene is a polycyclic aromatic hydrocarbon (PAH) with an extended
-system. This allows for - stacking interactions with aromatic substrates, enhancing binding affinity in both catalytic and sensing applications. -
Photophysics: The pyrene units are spatially proximal. In the ground state or excited state, they can interact to form excimers (excited state dimers), characterized by a broad, red-shifted emission band. Perturbation of this interaction by a guest molecule is the basis for its sensing capability.
Property Data Table
| Property | Data |
| IUPAC Name | (R)-3,3'-Bis(1-pyrenyl)-[1,1'-binaphthalene]-2,2'-diol |
| CAS Number | 1854074-51-3 (R-isomer) |
| Molecular Formula | |
| Molecular Weight | 686.81 g/mol |
| Chirality | Axial (Atropisomeric) |
| Appearance | White to pale-yellow crystalline powder |
| Solubility | Soluble in THF, |
| Fluorescence | |
| pKa | ~10-11 (Phenolic OH, estimated) |
Synthetic Pathway
The synthesis of (R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol follows a modular Suzuki-Miyaura coupling strategy. This route ensures the preservation of optical purity from the commercially available (R)-BINOL starting material.
Synthesis Diagram (Graphviz)
Caption: Modular synthesis via Suzuki-Miyaura coupling. The MOM protection directs lithiation exclusively to the 3,3'-positions.
Detailed Protocol
Step 1: Protection (MOM-Ether Formation)
-
Dissolve (R)-BINOL (1 eq) in dry
at 0°C. -
Add DIPEA (4 eq) followed by dropwise addition of Chloromethyl methyl ether (MOMCl, 4 eq).
-
Stir at room temperature (RT) for 12h. Quench with water, extract, and dry.
-
Why: Phenolic protons are acidic and incompatible with n-BuLi. MOM groups also serve as Ortho-Directing Groups (ODGs).
-
Step 2: Ortho-Lithiation & Iodination
-
Dissolve (R)-MOM-BINOL in dry THF under Argon. Cool to -78°C.
-
Add n-BuLi (2.5 eq) dropwise. The MOM oxygens coordinate Li, directing deprotonation to the 3,3' positions. Stir for 1h.
-
Add solution of Iodine (
, 3 eq) in THF. Warm to RT. -
Workup with
to remove excess iodine. Recrystallize to obtain pure 3,3'-diiodo intermediate.
Step 3: Suzuki-Miyaura Coupling
-
Combine 3,3'-diiodo-MOM-BINOL (1 eq), 1-Pyrenylboronic acid (2.5 eq), and
or (base) in DME/H2O. -
Add catalyst
(5-10 mol%). -
Reflux at 90°C for 24-48h under inert atmosphere.
-
Purify via column chromatography.
-
Critical Check: Ensure complete conversion of both iodide sites. Mono-coupled product is a common impurity.
-
Step 4: Deprotection
-
Dissolve the coupled product in
/MeOH. -
Add conc.[4] HCl or TMSBr and stir at RT for 4-12h.
-
Neutralize, extract, and recrystallize to yield the final free diol.
Functional Applications
Enantioselective Fluorescent Sensing
This molecule addresses a major bottleneck in high-throughput screening: determining enantiomeric excess without slow chiral HPLC.
Mechanism: The sensor operates via a "Chiral Cleft" mechanism. The two naphthol hydroxyls act as hydrogen bond donors (acidic), while the pyrenes create a hydrophobic wall.
-
Binding: A chiral amine or amino alcohol (analyte) binds to the hydroxyls via H-bonding.
-
Discrimination:
-
Matched Case (e.g., R-Sensor + S-Analyte): The analyte fits snugly into the cleft. This rigidifies the complex, suppressing non-radiative decay and enhancing monomer fluorescence (Fluorescence Turn-On) or facilitating excimer formation depending on pyrene overlap.
-
Mismatched Case (e.g., R-Sensor + R-Analyte): Steric clash with the pyrene walls prevents tight binding. No significant fluorescence change occurs.
-
Sensing Workflow Diagram (Graphviz)
Caption: Chiral recognition mechanism. The 'Matched' pair triggers a measurable optical response due to specific binding geometry.
Asymmetric Catalysis
The 3,3'-dipyrenyl ligand is particularly effective in reactions requiring a deep chiral pocket.
-
Lewis Acid Catalysis: Reaction with
or generates a chiral Lewis acid. -
Target Reactions:
-
Hetero-Diels-Alder: High enantioselectivity due to pyrene shielding.
-
Friedel-Crafts Alkylations: The extended
-surface stabilizes cationic intermediates via cation- interactions.
-
Experimental Protocol: Fluorescence Sensing Assay
Objective: Determine the enantiomeric composition of a sample of Phenylglycinol.
-
Stock Solutions:
-
Prepare a
M solution of (R)-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol in dry Toluene or Chloroform. -
Prepare
M solutions of pure (R)- and (S)-Phenylglycinol (or unknown sample).
-
-
Titration:
-
In a quartz cuvette, place 2 mL of the Sensor stock solution.
-
Record the initial fluorescence spectrum (
nm). -
Add aliquots (e.g., 10
L) of the Analyte solution. Mix and equilibrate for 1 min.
-
-
Data Analysis:
-
Monitor emission intensity at
(typically ~375 nm for monomer or ~450 nm for excimer). -
Plot Intensity (
) vs. Concentration.[5] -
Calculate the Enantioselective Fluorescence Enhancement Ratio (
): -
A high
value indicates excellent chiral discrimination.
-
References
-
Synthesis of 3,3'-Substituted BINOLs
- Title: Preparation of (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'-bi-2-naphthol.
- Source: Organic Syntheses 2019, 96, 400-417.
-
URL:[Link]
- Note: This protocol describes the exact Suzuki coupling and deprotection sequence applicable to the pyrene deriv
-
Fluorescent Sensing by BINOL Derivatives
- Title: Enantioselective Fluorescent Sensors: A Tale of BINOL.
- Source: Accounts of Chemical Research 2012, 45, 2, 150–163.
-
URL:[Link]
- Note: Fundamental review by Lin Pu detailing the mechanism of fluorescence enhancement in 3,3'-substituted BINOLs.
-
General Properties of BINOL
-
Supplier & Safety Data
Sources
- 1. Publications | binols [uva.theopenscholar.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Rapid enantioselective fluorescence recognition and chiral separation of free amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. 1,1'-Bi-2-naphthol [webbook.nist.gov]
- 7. R-3,3'-Di-1-pyrenyl-1,1'-bi-2-naphthol CAS#: 1854074-51-3 [amp.chemicalbook.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. orgsyn.org [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Pyrenyl | Sigma-Aldrich [sigmaaldrich.com]
